

# Cedazuridine's Safety Profile: A Comparative Analysis Against Other Deaminase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of **Cedazuridine**, a novel cytidine deaminase inhibitor, against other deaminase inhibitors, supported by experimental data from clinical trials. **Cedazuridine** is a component of the oral combination product INQOVI®, which also contains the hypomethylating agent Decitabine. Its primary function is to inhibit cytidine deaminase (CDA), an enzyme that would otherwise rapidly degrade Decitabine in the gastrointestinal tract and liver, thereby enabling oral administration of Decitabine.[1][2][3]

The primary comparator for **Cedazuridine**'s safety in a clinical context is Tetrahydrouridine (THU), another cytidine deaminase inhibitor that has been investigated in combination with Decitabine.[4][5][6][7] This guide will focus on the safety profiles of **Cedazuridine**/Decitabine, Tetrahydrouridine/Decitabine, and intravenous (IV) Decitabine alone to provide a comprehensive overview for researchers and drug development professionals.

## **Comparative Safety Profile of Deaminase Inhibitor Combinations**

The safety profile of **Cedazuridine** is intrinsically linked to its use with Decitabine. Clinical trials have established that the adverse events observed with the oral combination of **Cedazuridine** and Decitabine are similar to those seen with IV Decitabine.[1][8] The most common grade 3 or 4 adverse events are hematologic, including neutropenia, thrombocytopenia, and anemia.[8][9]



A real-world retrospective study of 64 patients treated with oral Decitabine-**Cedazuridine** reported that the most common adverse events were fatigue (85.9%), severe anemia requiring transfusions (79.7%), and neutropenic fever (42.2%).[6][10] Discontinuation of therapy due to cytopenias occurred in 35.9% of patients.[6][10]

Similarly, clinical trials involving Tetrahydrouridine in combination with oral Decitabine have reported hematological toxicities as the primary adverse events. In a pilot study in patients with chemo-resistant lymphoid malignancies, grade 3 or 4 neutropenia was observed in all seven patients.[5] Another pilot trial in advanced pancreatic cancer found the most frequent treatment-related adverse event to be anemia.[4]

The following table summarizes the key safety findings from clinical trials of **Cedazuridine**/Decitabine, Tetrahydrouridine/Decitabine, and IV Decitabine.

| Adverse Event<br>(Grade ≥3) | Cedazuridine/Decit<br>abine (Oral)[8][9] | Tetrahydrouridine/<br>Decitabine (Oral)[4]<br>[5]   | IV Decitabine[4][5]<br>[11][12] |
|-----------------------------|------------------------------------------|-----------------------------------------------------|---------------------------------|
| Neutropenia                 | 46% - 71%                                | Observed in all patients in one study               | 37% - 87%                       |
| Thrombocytopenia            | 44% - 76%                                | Not specified as<br>Grade ≥3                        | 40% - 85%                       |
| Anemia                      | 40% - 55%                                | Most frequent AE in one study (grade not specified) | 36% - 82% (any<br>grade)        |
| Febrile Neutropenia         | 20% - 33%                                | Observed in 3 patients in one study                 | 23% - 38%                       |
| Fatigue                     | ≥20% (any grade)                         | Observed in 3 patients in one study                 | >50% (any grade)[5]             |
| Nausea                      | ≥20% (any grade)                         | Observed in 3 patients in one study                 | >50% (any grade)[5]             |

### **Experimental Protocols**



The safety data presented is primarily derived from clinical trials. The methodologies for assessing safety in these trials are standardized to ensure accurate and reproducible results.

## Key Clinical Trial Protocols for Cedazuridine/Decitabine Safety Assessment:

- ASCERTAIN Study (NCT03306264): A phase 3, multicenter, open-label, crossover study comparing the pharmacokinetics and safety of oral Cedazuridine/Decitabine to IV Decitabine in patients with myelodysplastic syndromes (MDS) or chronic myelomonocytic leukemia (CMML).[8]
  - Adverse Event Monitoring: Treatment-emergent adverse events (TEAEs) were defined as events that occurred or worsened from the first dose of the study treatment until 30 days after the last dose.[12]
  - Grading: The severity of adverse events was graded using the National Cancer Institute's
    Common Terminology Criteria for Adverse Events (CTCAE) version 4.03.[12]
- Phase 2 Study (NCT02103478): A phase 2, open-label, randomized crossover study to compare systemic decitabine exposure, demethylation activity, and safety of oral
   Cedazuridine/Decitabine versus IV Decitabine in patients with MDS or CMML.[13]
  - Safety Assessments: Safety was evaluated through patient-reported and investigatorobserved adverse events, clinical laboratory testing, physical examinations, and electrocardiograms.[13] Peripheral blood counts were monitored weekly in the first two cycles and at the beginning of each subsequent cycle.[13]

### Representative Protocol for Tetrahydrouridine/Decitabine Safety Assessment:

- Pilot Clinical Trial in Lymphoid Malignancies: A pilot clinical trial of oral Decitabine combined with Tetrahydrouridine in patients with relapsed T- and B-cell malignancies.[5]
  - Adverse Event Attribution: Adverse events were assessed and attributed to the study treatment by the investigators.[5] The primary safety endpoint was the incidence and severity of neutropenia.[5]



#### **Visualizing Mechanisms and Workflows**

To better understand the context of **Cedazuridine**'s safety profile, the following diagrams illustrate the mechanism of action and a typical clinical trial workflow for safety assessment.



Click to download full resolution via product page

Mechanism of **Cedazuridine** with Decitabine.





Click to download full resolution via product page

Typical workflow for safety assessment in a clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. 2019 ICTXV: Nonclinical Development of Cedazuridine, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) – Astex [astx.com]
- 4. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pilot Clinical Trial of Oral Tetrahydrouridine/Decitabine for Non-Cytotoxic Epigenetic Therapy of Chemo-resistant Lymphoid Malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. drugs.com [drugs.com]
- 11. Clinical Trial: NCT02103478 My Cancer Genome [mycancergenome.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cedazuridine's Safety Profile: A Comparative Analysis Against Other Deaminase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1668773#benchmarking-cedazuridine-s-safety-profile-against-other-deaminase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com